Cas no 933949-26-9 (4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile)

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group, a propylthio moiety, and a nitrile functionality. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of nucleoside analogs and enzyme inhibitors. The propylthio group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. Its nitrile functionality offers reactivity for further derivatization, enabling the construction of more complex heterocyclic systems. The compound’s stability and well-defined reactivity profile make it valuable for research in medicinal chemistry and drug discovery. Proper handling and storage under inert conditions are recommended to maintain purity.
4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile structure
933949-26-9 structure
Product Name:4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile
CAS No:933949-26-9
MF:C8H10N4S
MW:194.256799221039
CID:2085339
Update Time:2025-10-28

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile
    • 4-amino-2-propylthiopyrimidine-5-carbonitrile
    • SBB017446
    • ST078439
    • 4-AMINO-2-(PROPYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
    • Inchi: 1S/C8H10N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h5H,2-3H2,1H3,(H2,10,11,12)
    • InChI Key: HFLJYGINPNACNV-UHFFFAOYSA-N
    • SMILES: S(C1N=CC(C#N)=C(N)N=1)CCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Topological Polar Surface Area: 101

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A629125-100mg
4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile
933949-26-9
100mg
$ 201.00 2023-04-19
TRC
A629125-1g
4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile
933949-26-9
1g
$ 1608.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
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4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile,
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¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-480994-100mg
4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile,
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¥2858.00 2023-09-05

Additional information on 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile

Introduction to 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile (CAS No. 933949-26-9) and Its Emerging Applications in Chemical Biology

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile, identified by its unique Chemical Abstracts Service (CAS) number 933949-26-9, represents a structurally intriguing compound with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrimidine core substituted with an amino group, a propylthio moiety, and a cyano functional group, has garnered attention due to its versatile reactivity and biological relevance. The precise arrangement of these functional groups not only endows the molecule with distinct chemical properties but also opens up avenues for its exploration in drug discovery, material science, and synthetic chemistry.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, given its prevalence in nucleic acid bases and numerous bioactive molecules. The presence of an amino group at the 4-position enhances the compound's nucleophilicity, making it a valuable intermediate in constructing more complex structures. Concurrently, the propylthio group introduces steric hindrance and potential interactions with sulfur-binding proteins, which are increasingly recognized as targets in therapeutic intervention. The cyano group, located at the 5-position, serves as a versatile handle for further functionalization via reduction or nucleophilic addition reactions.

In recent years, 4-amino-2-(propylthio)-5-pyrimidinecarbonitrile has been explored as a key precursor in the synthesis of novel bioactive molecules. Researchers have leveraged its reactive sites to develop inhibitors targeting enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, studies have demonstrated its utility in generating derivatives that modulate the activity of Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with autoimmune diseases. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies has been instrumental in optimizing potency and selectivity.

Moreover, the propylthio substituent has been exploited to enhance binding affinity through interactions with cysteine residues in protein targets. This strategy has been particularly fruitful in designing small-molecule inhibitors of protein-protein interactions (PPIs), which are challenging to target with traditional pharmacophores. The cyano group further contributes to this versatility by allowing modifications such as amidation or esterification, enabling the tuning of physicochemical properties like solubility and metabolic stability.

Advances in computational chemistry have further accelerated the exploration of 4-amino-2-(propylthio)-5-pyrimidinecarbonitrile. Molecular docking simulations have revealed its potential binding modes with various biological targets, including transcription factors and growth factor receptors. These predictions have guided experimental efforts toward high-throughput screening campaigns aimed at identifying lead compounds for further development. The integration of machine learning algorithms has also enabled the prediction of physicochemical descriptors and ADME (Absorption, Distribution, Metabolism, Excretion) properties, streamlining the drug discovery process.

The compound's significance extends beyond academic research into industrial applications. Its synthesis has been refined through optimized protocols that enhance yield and purity, making it more accessible for large-scale production. Collaborative efforts between academic institutions and pharmaceutical companies have led to the development of novel synthetic routes that minimize hazardous byproducts, aligning with green chemistry principles. These advancements underscore the compound's potential not only as a research tool but also as a building block for future therapeutics.

Recent publications highlight innovative applications of 4-amino-2-(propylthio)-5-pyrimidinecarbonitrile in material science. Researchers have investigated its incorporation into organic electronic materials due to its electron-withdrawing cyano group and conjugated system. Such modifications have shown promise in enhancing charge transport properties in organic field-effect transistors (OFETs) and photovoltaic devices. The ability to fine-tune electronic characteristics through structural modifications makes this compound an attractive candidate for developing next-generation optoelectronic materials.

The future prospects of 4-amino-2-(propylthio)-5-pyrimidinecarbonitrile are vast and multifaceted. Ongoing research aims to expand its utility in therapeutic areas such as antiviral and antibacterial treatments by designing derivatives that exploit unique biological mechanisms. Additionally, interdisciplinary approaches combining organic synthesis with biocatalysis hold promise for sustainable production methods that reduce environmental impact.

In conclusion,4-amino-2-(propylthio)-5-pyrimidinecarbonitrile (CAS No. 933949-26-9) stands out as a versatile compound with broad applications across chemical biology and material science. Its structural features enable diverse functionalization strategies, making it indispensable for drug discovery efforts targeting complex diseases. As research progresses,this molecule is poised to contribute significantly to advancements in both academia and industry,driving innovation through interdisciplinary collaboration.

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